Regioisomeric Potency in DPP-4 Inhibitors
In the development of DPP-4 inhibitors, the 5-aminomethyl-pyridine core is essential for achieving nanomolar potency and high selectivity. A study evaluating novel aminomethyl-pyridines as DPP-4 inhibitors reported that a lead compound, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, achieved an IC50 of 10 nM against DPP-4 with high selectivity over DPP-8 (IC50 = 6600 nM) [1]. While this study did not test the boronic acid derivative directly, it establishes the critical importance of the 5-aminomethyl substitution pattern on the pyridine ring for potent biological activity, a feature that (5-(Aminomethyl)pyridin-3-yl)boronic acid uniquely provides as a building block.
| Evidence Dimension | Inhibitory Potency (IC50) & Selectivity |
|---|---|
| Target Compound Data | Not directly tested; inferred from SAR |
| Comparator Or Baseline | DPP-4 (Target) vs. DPP-8 (Off-target) |
| Quantified Difference | IC50 (DPP-4): 10 nM vs. IC50 (DPP-8): 6600 nM (660-fold selectivity) |
| Conditions | In vitro enzyme inhibition assay (DPP-4 and DPP-8) |
Why This Matters
This data demonstrates that the 5-aminomethyl-pyridine scaffold can yield highly potent and selective inhibitors, validating its use as a key building block for developing lead compounds targeting DPP-4 and related enzymes.
- [1] Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535. View Source
